4-amino-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one
Description
4-Amino-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a triazinone derivative characterized by a 3-methylbenzylsulfanyl substituent at the 3-position of the triazinone core. This compound belongs to a class of nitrogen-containing heterocycles known for diverse biological activities, including anticancer, antimicrobial, and herbicidal properties . Its structure combines a dihydrotriazinone scaffold with a lipophilic 3-methylbenzyl group, which may enhance membrane permeability and target binding compared to simpler analogs.
Properties
IUPAC Name |
4-amino-3-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-8-3-2-4-9(5-8)7-17-11-14-13-6-10(16)15(11)12/h2-6H,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUNOAOKGSEAKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=CC(=O)N2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one typically involves the reaction of 3-methylbenzyl chloride with thiourea to form 3-methylphenylmethylthiourea. This intermediate is then reacted with cyanogen bromide to form the triazinone ring. The final product is obtained after purification steps such as recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
4-amino-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological activity of triazinone derivatives is highly dependent on substituents at the 3-position. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Donating Groups (e.g., p-methoxy) : Enhance anticancer activity in leukemia models, likely due to improved electron density and hydrogen-bonding capacity .
- Bulkier Groups (e.g., tert-butyl) : Reduce activity due to steric hindrance, as seen in herbicidal analogs .
- Conjugated Systems (e.g., thienylvinyl) : Improve binding via π-π stacking but may compromise solubility .
Physicochemical Properties
| Property | Target Compound | p-Methoxy Analog | 4-Chloro Analog |
|---|---|---|---|
| Molecular Weight | ~291.35 g/mol | 293.33 g/mol | 282.75 g/mol |
| LogP (Predicted) | ~2.1 | 1.8 | 2.5 |
| Solubility | Moderate (aqueous) | Low | Very low |
Insights :
- The 3-methyl group in the target compound likely improves solubility compared to chloro analogs while maintaining moderate lipophilicity for cellular uptake.
Biological Activity
The compound 4-amino-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a member of the triazine family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, cytotoxicity, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through a reaction involving 3-methylbenzyl chloride and appropriate thioketones followed by cyclization reactions that form the triazine ring. The overall yield and purity can vary based on the reaction conditions and reagents used.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays have demonstrated that it exhibits significant antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC₅₀ values observed were in the range of 5–15 µM , indicating moderate to high potency compared to standard chemotherapeutic agents like cisplatin.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.2 | Induction of apoptosis |
| MCF-7 | 10.1 | Cell cycle arrest |
| A549 | 7.8 | Inhibition of proliferation |
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells through mitochondrial pathways. This involves the release of cytochrome c and activation of caspases.
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to G2/M phase arrest in certain cell lines, which is critical for preventing cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may also induce oxidative stress in cells, contributing to its cytotoxic effects.
Case Studies
Several case studies have documented the effects of this compound on different cancer types:
- Case Study 1 : A study on HeLa cells indicated that treatment with 10 µM resulted in a significant increase in early apoptotic cells (up to 25%) as measured by flow cytometry.
- Case Study 2 : In MCF-7 cells, a dose-dependent increase in ROS levels was observed after treatment with this compound.
Future Directions
The promising biological activities of this compound suggest potential applications in cancer therapy. Further research is necessary to explore:
- In vivo efficacy : Animal studies to evaluate the therapeutic potential and safety profile.
- Mechanistic studies : Detailed investigations into molecular targets and signaling pathways affected by this compound.
- Structure-activity relationship (SAR) : Modifications to enhance potency and selectivity towards specific cancer types.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-amino-3-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one, and how can reaction conditions be fine-tuned to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with 3-methylbenzyl chloride and amino-triazine precursors. Key steps include nucleophilic substitution of the sulfanyl group and cyclization under controlled pH (e.g., acidic conditions for imine formation). Catalysts such as pyridine and zeolites (e.g., Y-H zeolite) are used to enhance reaction efficiency, with reflux temperatures (~150°C) and ethanol recrystallization for purification . Optimization studies suggest monitoring reaction progress via TLC and adjusting stoichiometric ratios of intermediates to minimize byproducts.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the triazine ring structure and sulfanyl substitution. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). For intermediates, Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like -NH₂ and C=S .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the triazine or benzyl group) influence biological activity, and what design principles maximize target affinity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy on the benzyl ring) enhance anticancer activity by improving solubility and binding to enzyme active sites. Computational docking (AUTODOCK 1.4.6) predicts interactions with biological targets like histone deacetylases (HDACs), guiding rational design. Experimental validation involves synthesizing analogs (e.g., 4-methoxybenzyl derivatives) and testing cytotoxicity against HeLa or MCF-7 cell lines .
Q. What computational strategies are effective for modeling the compound’s interaction with enzymes, and how can discrepancies between in silico predictions and experimental results be resolved?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) and density functional theory (DFT) calculations assess binding energies and conformational stability. Discrepancies arise from solvent effects or protein flexibility; these are mitigated by refining force fields and validating with isothermal titration calorimetry (ITC) .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically addressed?
- Methodological Answer : Variability often stems from differences in assay conditions (e.g., cell passage number, serum concentration). Standardizing protocols (e.g., using identical MTT assay incubation times) and cross-referencing with orthogonal assays (e.g., apoptosis markers like caspase-3) improve reproducibility. Meta-analyses of published data, such as comparing triazine derivatives’ anticancer profiles, help identify trends .
Q. What are the challenges in synthesizing and characterizing oxidation products (e.g., sulfones) of this compound?
- Methodological Answer : Oxidation with H₂O₂ or mCPBA converts the sulfanyl group to sulfone, but over-oxidation risks degrading the triazine ring. Reaction monitoring via LC-MS and low-temperature conditions (−20°C) mitigate side reactions. Sulfone derivatives require rigorous NMR analysis (e.g., ¹H-¹H COSY) to confirm regioselectivity .
Q. What analytical challenges arise in assessing the compound’s stability under physiological conditions, and how are degradation pathways identified?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS detect degradation products (e.g., hydrolyzed triazine rings). Isotopic labeling (e.g., ¹⁵N-triazine) tracks metabolic pathways in vitro. Buffered solutions (pH 7.4) simulate physiological conditions, while Arrhenius modeling predicts shelf life .
Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in the compound’s stereochemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
